N-[(3-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Description
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c23-15-6-4-5-14(9-15)12-24-20(27)7-2-1-3-8-26-21(28)16-10-18-19(30-13-29-18)11-17(16)25-22(26)31/h4-6,9-11H,1-3,7-8,12-13H2,(H,24,27)(H,25,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALVQAMAJDJKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide typically involves multi-step organic reactionsThe final step involves the attachment of the hexanamide moiety under controlled conditions, often using reagents like carbodiimides for amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanylidene Group
The thione (C=S) group in the quinazolinone ring is a reactive site for nucleophilic substitution. Reactions typically involve displacement of sulfur with oxygen or nitrogen nucleophiles:
These modifications enhance solubility and alter bioactivity, as seen in related quinazoline derivatives.
Cycloaddition and Ring-Opening Reactions
The dioxolo[4,5-g]quinazolin-7-yl moiety participates in cycloaddition reactions under radical or thermal conditions:
| Reaction Partner | Conditions | Product | Application |
|---|---|---|---|
| Alkyne derivatives | TBN, DMSO, 80°C | Isoxazole-fused tricyclic quinazolines | Anticancer lead compounds |
| Nitrile oxides | Radical initiators (TEMPO) | Pyrrolo[2,1-b]quinazolinone intermediates | Antibacterial agents |
This reactivity aligns with methodologies for synthesizing fused quinazoline alkaloids .
Hydrolysis of the Amide Bond
The hexanamide side chain undergoes hydrolysis under acidic or basic conditions:
| Condition | Product | Stability |
|---|---|---|
| 6M HCl, 100°C, 12h | 6-aminohexanoic acid analog | pH-sensitive |
| NaOH (1M), 80°C, 6h | Carboxylate salt + 3-chlorobenzylamine | Water-soluble |
Hydrolyzed products are precursors for prodrug design .
Aromatic Electrophilic Substitution
The 3-chlorophenylmethyl group directs electrophilic substitution at the meta position:
| Reagent | Position Modified | Product Use Case |
|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C-5 of phenyl ring | Nitro derivatives for SAR studies |
| Br<sub>2</sub>/FeBr<sub>3</sub> | C-2 of phenyl ring | Halogenated analogs for PET imaging |
Substitutions modulate lipophilicity and target affinity .
Reduction of the Quinazolinone Core
Catalytic hydrogenation reduces the C=S and C=O groups:
| Catalyst | Conditions | Reduced Product | Bioactivity Shift |
|---|---|---|---|
| Pd/C, H<sub>2</sub> (50 psi) | EtOH, 25°C, 24h | 6-thiol-8-hydroxyquinazoline | Enhanced antioxidant activity |
| NaBH<sub>4</sub>, NiCl<sub>2</sub> | MeOH, 0°C, 2h | Dihydroquinazoline analog | Improved metabolic stability |
Reduction pathways are critical for probing structure-activity relationships .
Photochemical Reactions
UV irradiation induces dimerization via the sulfanylidene group:
| Wavelength | Solvent | Product | Application |
|---|---|---|---|
| 254 nm | CH<sub>2</sub>Cl<sub>2</sub> | Disulfide-linked dimer | Drug delivery systems |
| 365 nm | DMSO | Oxathiazole-fused derivative | Fluorescent probes |
Photoreactivity is leveraged in prodrug activation strategies .
Metal Coordination Complexes
The sulfur and carbonyl groups act as ligands for transition metals:
| Metal Salt | Coordination Site | Complex Stability (log K) |
|---|---|---|
| Cu(NO<sub>3</sub>)<sub>2</sub> | S, O | 8.2 ± 0.3 |
| PtCl<sub>2</sub> | N, S | 10.1 ± 0.5 |
Metal complexes show enhanced anticancer activity in preclinical models .
Key Research Findings
-
Reaction Kinetics : Sulfanylidene oxidation follows second-order kinetics (k = 0.45 M<sup>−1</sup>s<sup>−1</sup> in AcOH).
-
Stereoselectivity : Cycloadditions yield >90% enantiomeric excess using chiral auxiliaries .
-
Stability : The amide bond resists hydrolysis at pH 7.4 (t<sub>1/2</sub> > 48h), making it suitable for oral formulations .
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science.
Scientific Research Applications
Anticancer Activity
One of the primary applications of N-[(3-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is its potential as an anticancer agent. Research indicates that quinazoline derivatives exhibit a range of biological activities, including the inhibition of cancer cell proliferation. The specific structure of this compound allows it to interact with various molecular targets involved in cancer progression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline showed promising results in inhibiting tumor growth in vitro and in vivo. The mechanism was attributed to the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .
Antimicrobial Properties
The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Quinazoline derivatives have been shown to possess activity against a range of bacterial strains.
Research Findings:
In a comparative study, this compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound inhibited bacterial growth effectively, suggesting its potential use in treating bacterial infections .
Enzyme Inhibition
Another significant application involves the inhibition of specific enzymes that are crucial for various biological processes. The compound's structure allows it to act as an inhibitor for enzymes such as kinases and proteases.
Case Study:
Research has shown that quinazoline derivatives can selectively inhibit certain kinases involved in cancer signaling pathways. For example, studies demonstrated that modifications to the quinazoline scaffold could enhance selectivity and potency against target enzymes . This specificity is critical for developing targeted therapies with reduced side effects.
Neuroprotective Effects
Emerging studies suggest that this compound may also have neuroprotective effects. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Research Insights:
In vitro studies have indicated that certain quinazoline derivatives can protect against neurodegeneration by modulating oxidative stress responses and inflammatory pathways . This property opens avenues for exploring its use in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Structure-activity relationship (SAR) studies help identify key functional groups responsible for its biological effects.
Data Table: Structure Activity Relationship Insights
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves its interaction with specific molecular targets. As a WRN helicase inhibitor, it binds to the WRN protein, disrupting its helicase activity and thereby affecting DNA replication and repair processes . This mechanism is particularly relevant in the context of cancer research, where WRN helicase plays a role in maintaining genomic stability.
Comparison with Similar Compounds
Structural Differences :
- Sulfur linkage : K284-5730 contains a sulfanyl (C-S-C) group at position 6, whereas the target compound features a sulfanylidene (C=S) group. This distinction affects electronic properties, as the thione group in the target compound may act as a stronger hydrogen-bond acceptor.
- Substituents : The hexanamide chain in K284-5730 terminates in a 4-methoxyphenylmethyl group, contrasting with the 3-chlorophenylmethyl group in the target compound. Methoxy groups enhance solubility compared to chloro substituents due to their polar nature .
Physicochemical Properties :
Functional Implications :
The 4-methoxyphenyl group in K284-5730 likely improves aqueous solubility compared to the 3-chlorophenyl group in the target compound. However, the latter’s chloro substituent may enhance membrane permeability due to increased hydrophobicity.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}sulfanyl)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide
Structural Differences :
- Sulfanyl substituent: The sulfanyl group at position 6 is linked to a 2-methoxyethylamino moiety, introducing additional hydrogen-bond donors/acceptors.
- Aromatic substituents : The compound features a 3,4-dimethoxyphenyl group and a methoxyethyl chain, increasing polarity compared to the target compound’s chloro-substituted aromatic ring .
Physicochemical Properties :
| Property | Target Compound (Inferred) | Compound |
|---|---|---|
| Molecular Formula | ~C27H25ClN3O5S | C30H38N4O8S |
| Molecular Weight | ~550–580 Da | 614.71 Da |
| logP | Higher | ~3–4 (estimated) |
| Hydrogen Bond Acceptors | ~9 | 12 |
Functional Implications: The methoxy-rich structure of this analog likely enhances solubility and target binding through polar interactions, albeit at the expense of reduced lipophilicity.
2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one
Structural Differences :
- Core structure: A tetrahydroquinazolinone with multiple methoxyphenyl substituents, differing from the target compound’s fully aromatic quinazoline system.
- Synthetic route : Prepared via Suzuki-Miyaura cross-coupling (81% yield), suggesting efficient scalability for methoxy-substituted derivatives .
Functional Implications : The methoxyphenyl groups dominate this compound’s properties, favoring π-π stacking and hydrogen bonding. However, the absence of a sulfanylidene group limits its electronic similarity to the target compound.
Biological Activity
N-[(3-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to elucidate the biological activity of this compound.
The molecular formula of this compound is C22H22ClN3O4S, indicating a complex structure that may contribute to its biological properties. Its unique features include the presence of a chlorophenyl group and a dioxoloquinazoline moiety, which are known for their pharmacological significance.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action often involves inhibition of bacterial enzyme activity or disruption of cell wall synthesis.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicate that certain derivatives exhibit strong inhibitory activity against urease, which is crucial in managing conditions like urinary tract infections. The IC50 values for some synthesized compounds were reported as low as 2.14 µM, suggesting potent enzyme inhibition .
Anticancer Potential
The quinazoline derivatives have been recognized for their anticancer properties. Studies indicate that compounds containing the quinazoline core can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
- Antibacterial Screening : A study evaluated the antibacterial activity of synthesized compounds against multiple strains. The results indicated that certain derivatives showed promising activity against resistant strains, suggesting potential therapeutic applications .
- Enzyme Inhibition Studies : Another investigation focused on the inhibition of AChE and urease by synthesized compounds. The results demonstrated that these compounds could serve as effective inhibitors with applications in treating neurodegenerative diseases and infections .
Summary Table of Biological Activities
Q & A
Q. What role do synthetic impurities play in modulating off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
